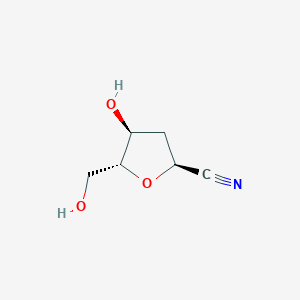

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

CAS No.:

Cat. No.: VC18097589

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO3 |

|---|---|

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |

| Standard InChI | InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1 |

| Standard InChI Key | FXOCGLGSNBTIAA-HCWXCVPCSA-N |

| Isomeric SMILES | C1[C@H](O[C@@H]([C@H]1O)CO)C#N |

| Canonical SMILES | C1C(OC(C1O)CO)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the oxolane (tetrahydrofuran) family, characterized by a five-membered oxygen-containing ring. Key substituents include:

-

A hydroxyl group at position 4,

-

A hydroxymethyl group at position 5,

The stereochemistry—(2S,4S,5R)—dictates its three-dimensional orientation, critical for biological interactions. Computational models derived from InChI and SMILES descriptors confirm the spatial arrangement:

\text{Isomeric SMILES: } C1[C@H](O[C@@H]([C@H]1O)CO)C#N .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |

| CAS Number | 50908-44-6 |

| PubChem CID | 16663495 |

| Solubility | Not fully characterized |

Synthesis and Stereochemical Control

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

-

Ring Formation: Cyclization of a pentose derivative to form the oxolane backbone.

-

Functionalization: Sequential introduction of hydroxyl, hydroxymethyl, and nitrile groups under stereocontrolled conditions .

-

Chiral Resolution: Use of chiral catalysts or chromatographic methods to isolate the (2S,4S,5R) enantiomer .

A related compound, 1-cyano-2-deoxy-β-D-erythropentofuranose, shares structural similarities and may employ analogous synthetic strategies .

Challenges in Synthesis

-

Stereochemical Purity: Ensuring the correct configuration at positions 2, 4, and 5 requires precise reaction conditions.

-

Nitrile Stability: The nitrile group’s susceptibility to hydrolysis necessitates anhydrous environments during synthesis .

Biological and Biochemical Applications

Role in Nucleic Acid Research

The compound’s most notable application lies in oligonucleotide synthesis, where it serves as an abasic (apurinic) residue. In the tridecanucleotide (where = this compound), it facilitates conformational studies of DNA:

-

Induces coexistence of B- and Z-DNA helices in short fragments under physiological conditions .

-

Stabilizes Z-DNA via reduced steric hindrance at the apurinic site, enabling transitions at lower salt concentrations .

Table 2: Conformational Impact in Oligonucleotides (Adapted from )

| Condition | B-DNA Prevalence | Z-DNA Prevalence |

|---|---|---|

| Low Salt (0.1 M NaCl) | 70% | 30% |

| High Salt (4 M NaCl) | 40% | 60% |

| Temperature (25°C) | 65% | 35% |

Comparative Analysis with Analogues

-

GS-441524: A structurally complex analogue () with antiviral properties. While both compounds feature nitrile and hydroxyl groups, GS-441524’s extended heterocyclic system confers higher antiviral potency .

-

Oxolane-2-carbonitrile: A simpler analogue () lacking hydroxyl/hydroxymethyl groups, used primarily in organic synthesis .

Spectroscopic Characterization

NMR and IR Profiles

-

NMR: and spectra reveal distinct shifts for the hydroxyl () and nitrile () groups, with coupling constants confirming stereochemistry .

Circular Dichroism (CD)

CD spectra of modified oligonucleotides show inversion peaks at 290 nm (Z-DNA) and 260 nm (B-DNA), correlating with salt-induced conformational shifts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume